molecular formula C11H17NO B8719868 (2-Tert-butyl-5-aminophenyl)methanol

(2-Tert-butyl-5-aminophenyl)methanol

Cat. No.: B8719868
M. Wt: 179.26 g/mol
InChI Key: HMNDYSBEYZFFBT-UHFFFAOYSA-N
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Description

(2-Tert-butyl-5-aminophenyl)methanol is a substituted aromatic compound featuring a tert-butyl group at the 2-position, an amino group at the 5-position, and a hydroxymethyl (-CH2OH) group attached to the benzene ring. For instance, 5-amino-2-tert-butylphenol (CAS 873055-35-7, C10H15NO) shares the tert-butyl and amino substituents but lacks the hydroxymethyl group . The tert-butyl group likely provides steric hindrance, influencing reactivity and stability. Applications may span pharmaceuticals, agrochemicals, or polymer additives, though specific uses require further research.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(5-amino-2-tert-butylphenyl)methanol

InChI

InChI=1S/C11H17NO/c1-11(2,3)10-5-4-9(12)6-8(10)7-13/h4-6,13H,7,12H2,1-3H3

InChI Key

HMNDYSBEYZFFBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)N)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Amino-2-tert-butylphenol (CAS 873055-35-7)

  • Molecular Formula: C10H15NO
  • Molecular Weight : 165.23 g/mol
  • Key Features: Aromatic phenol with tert-butyl and amino groups. Lacks the hydroxymethyl group, reducing polarity compared to the target compound. Likely used as an intermediate in organic synthesis or stabilizers .

(2-Tert-butylpyrimidin-5-yl)methanol (CAS 126230-74-8)

  • Molecular Formula : C9H14N2O
  • Molecular Weight : 166.22 g/mol
  • Key Features : Pyrimidine ring with tert-butyl and hydroxymethyl groups. The heterocyclic structure enhances electron-deficient character, favoring nucleophilic substitution reactions. Applications may include pharmaceutical precursors or ligands in catalysis .

(5-Tert-butyloxolan-2-yl)methanol (CAS 5702-48-7)

  • Molecular Formula : C9H18O2
  • Molecular Weight : 158.24 g/mol
  • Key Features: Oxolane (tetrahydrofuran derivative) with tert-butyl and hydroxymethyl groups. The oxygen-rich ring increases polarity and solubility in organic solvents. Potential uses in polymer plasticizers or chiral auxiliaries .

2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)

  • Molecular Formula : C25H36O2
  • Molecular Weight : 368.56 g/mol
  • Key Features: Bisphenol with tert-butyl and ethyl substituents. The methylene bridge and bulky groups enhance thermal stability, making it suitable as an antioxidant in lubricants or plastics .

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
(2-Tert-butyl-5-aminophenyl)methanol* Not available C11H17NO2 (inferred) ~195.26 (calculated) Amino, tert-butyl, hydroxymethyl
5-Amino-2-tert-butylphenol 873055-35-7 C10H15NO 165.23 Amino, tert-butyl, phenol
(2-Tert-butylpyrimidin-5-yl)methanol 126230-74-8 C9H14N2O 166.22 Pyrimidine, tert-butyl, hydroxymethyl
(5-Tert-butyloxolan-2-yl)methanol 5702-48-7 C9H18O2 158.24 Oxolane, tert-butyl, hydroxymethyl
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) Not available C25H36O2 368.56 Bisphenol, tert-butyl, ethyl

*Inferred structure based on analogs.

Key Research Findings

  • Steric Effects : The tert-butyl group in all compounds provides steric hindrance, reducing undesired side reactions and enhancing thermal stability .
  • Polarity and Solubility: Hydroxymethyl-containing analogs (e.g., pyrimidine and oxolane derivatives) exhibit higher polarity than phenol-based compounds, improving solubility in polar aprotic solvents .
  • Applications: Pharmaceuticals: Pyrimidine derivatives are common in drug design due to their bioisosteric properties . Antioxidants: Bisphenol derivatives with tert-butyl groups are widely used as industrial antioxidants . Chiral Synthesis: Oxolane derivatives may serve as chiral building blocks in asymmetric synthesis .

Limitations and Contradictions

  • Data Gaps: Direct data on this compound are absent; comparisons rely on structural analogs.
  • Contradictions : The tert-butyl group’s steric effects may hinder reactivity in some contexts (e.g., electrophilic substitution) but enhance stability in others (e.g., oxidative environments) .

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